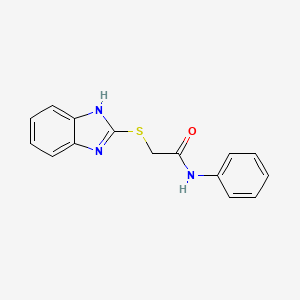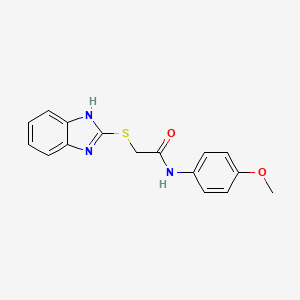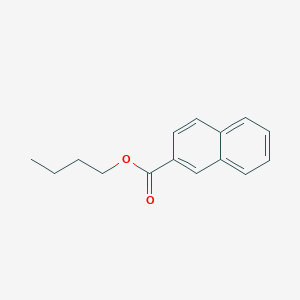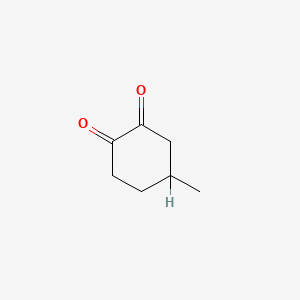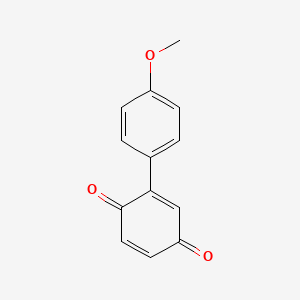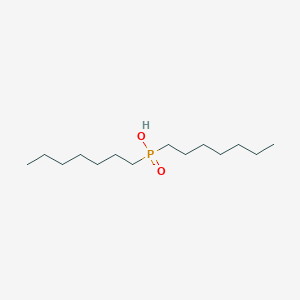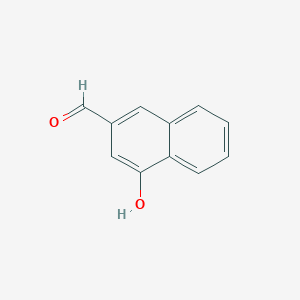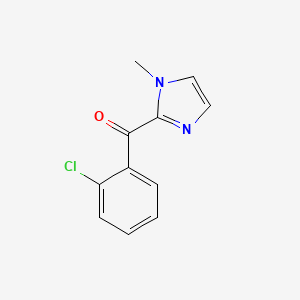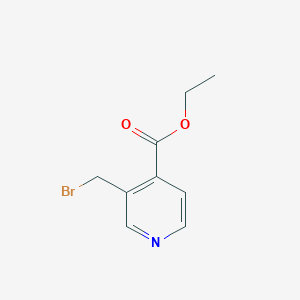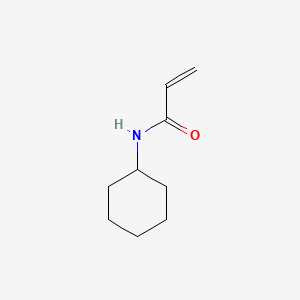
丙烯酰胺,N-环己基-
概述
描述
Acrylamide, N-cyclohexyl-, also known as N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide, is an organic compound . It is a derivative of acrylamide, which is a white odorless solid, soluble in water and several organic solvents . Acrylamide is a vinyl-substituted primary amide .
Synthesis Analysis
The synthesis of N-cyclohexyl-acrylamide (NCA) molecule has been described in various studies . One study reported a metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study discussed the synthesis of hydrogels using N-cyclohexylacrylamide (NCA) and Acrylamide (AM) monomers .Molecular Structure Analysis
The molecular formula of N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide is C16H26N2O2 . Its average mass is 278.390 Da and its monoisotopic mass is 278.199432 Da .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .Physical and Chemical Properties Analysis
Acrylamide is a white crystalline solid at normal temperature and pressure . It has a melting point of 84 - 84.5°C and a boiling point of 125°C at 25 mmHg (3.3 kPa) .科学研究应用
工业和聚合物应用
丙烯酰胺是一种乙烯基单体,广泛用于合成聚丙烯酰胺。它被用于各种工业过程中,包括饮用水的处理和作为化妆品的添加剂。它的聚合形式,聚丙烯酰胺,具有广泛的应用,例如废水处理、造纸和土壤改良剂。聚丙烯酰胺还用作蛋白质电泳的固体载体 (Friedman, 2003)。
环境归宿和生物降解性
在环境中,丙烯酰胺在土壤中表现出高迁移性,并且可以在地下水中长距离移动。它具有生物降解性,不会被沉积物吸收或受到水处理过程的显着影响。这种环境行为对于了解其在各种工业应用中使用时的归宿和潜在影响至关重要 (Smith & Oehme, 1991)。
生化研究和毒性
丙烯酰胺在生化相互作用和潜在毒性方面得到了广泛的研究。已知它对肾脏和肝脏生理造成有害影响,这在涉及丙烯酰胺处理的大鼠的研究中得到证明。这些研究表明血清化学和细胞计数参数存在剂量依赖性改变,表明其对肝脏和肾脏功能的影响 (Rivadeneyra-Domínguez et al., 2018)。
生物工程应用
聚(N-异丙基丙烯酰胺)是丙烯酰胺的衍生物,已在生物工程应用中得到显着使用。它因其在无损释放基质上的生物细胞和蛋白质的作用而特别引人注目。这在研究细胞外基质、细胞片工程、肿瘤球体形成、生物粘附和单个细胞操作中具有应用 (Cooperstein & Canavan, 2010)。
化学改性和表面接枝
人们已经对使用过氧化物引发剂将丙烯酰胺接枝到表面(例如聚乙烯)上进行了研究。这证明了其在表面改性方面的潜力,这可能具有各种工业和研究应用。然而,这一过程需要进一步开发才能用于商业用途 (Kildal, Olafsen & Stori, 1992)。
作用机制
安全和危害
未来方向
There are ongoing research efforts to explore the properties and applications of acrylamide and its derivatives . For instance, one study reported a novel metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study conducted a systematic review on the mercaptoacid metabolites of acrylamide .
属性
IUPAC Name |
N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFVKWBSWWAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184703 | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-72-6 | |
| Record name | N-Cyclohexylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

